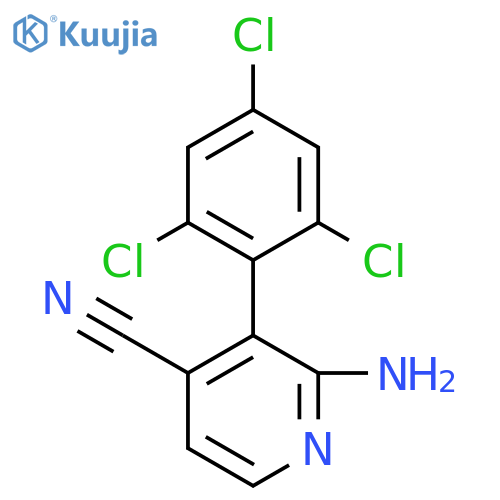

Cas no 1361481-82-4 (2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile)

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile

-

- インチ: 1S/C12H6Cl3N3/c13-7-3-8(14)11(9(15)4-7)10-6(5-16)1-2-18-12(10)17/h1-4H,(H2,17,18)

- InChIKey: TVFMUNLTRBWLJO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1C(N)=NC=CC=1C#N)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 331

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 62.7

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013029037-500mg |

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile |

1361481-82-4 | 97% | 500mg |

790.55 USD | 2021-06-22 | |

| Alichem | A013029037-250mg |

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile |

1361481-82-4 | 97% | 250mg |

470.40 USD | 2021-06-22 | |

| Alichem | A013029037-1g |

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile |

1361481-82-4 | 97% | 1g |

1,564.50 USD | 2021-06-22 |

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrileに関する追加情報

Introduction to 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile (CAS No. 1361481-82-4) and Its Emerging Applications in Chemical Biology

2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile, identified by the chemical formula CAS No. 1361481-82-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of heterocyclic nitro compounds, featuring a nitrile group and a chlorinated aromatic ring, which contribute to its distinct reactivity and potential biological activities.

The molecular structure of 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile consists of an isonicotinonitrile core substituted with an amino group at the 2-position and a trichlorophenyl moiety at the 3-position. The presence of multiple chlorine atoms in the aromatic ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further functionalization and derivatization. This structural feature has been exploited in various synthetic transformations, enabling the development of novel derivatives with tailored biological properties.

In recent years, 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The compound's ability to interact with biological targets such as enzymes and receptors has been explored in several preclinical studies. Notably, its derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways and as modulators of signal transduction pathways. These findings have positioned 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile as a promising candidate for further development into therapeutic agents.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The nitrile group can be hydrolyzed to form a carboxylic acid, while the amino group can undergo acylation or alkylation reactions. Additionally, the chlorinated aromatic ring provides multiple sites for further functionalization, allowing chemists to design molecules with specific binding affinities and selectivity profiles. These attributes make 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile an invaluable tool for medicinal chemists seeking to develop novel pharmacological entities.

Recent research has also highlighted the compound's role in developing bioactive molecules with anti-inflammatory and anticancer properties. Studies have demonstrated that derivatives of 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile can inhibit the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, some derivatives have shown significant cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as proliferation and apoptosis. These findings underscore the therapeutic potential of this compound class.

The synthesis of 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by chlorination and subsequent functionalization steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research and development purposes.

In conclusion, 2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile (CAS No. 1361481-82-4) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features and reactivity make it a versatile scaffold for developing novel bioactive molecules with therapeutic applications. As research continues to uncover new derivatives and applications, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

1361481-82-4 (2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile) 関連製品

- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)

- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)

- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

- 33282-42-7(4-(bromomethyl)oxetan-2-one)

- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)